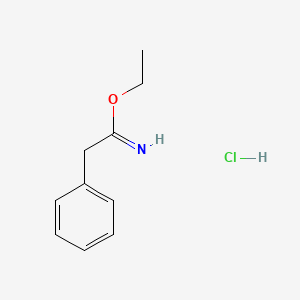

Ethyl 2-phenylacetimidate hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 12010. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

ethyl 2-phenylethanimidate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO.ClH/c1-2-12-10(11)8-9-6-4-3-5-7-9;/h3-7,11H,2,8H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWGUPOMJPZNXGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=N)CC1=CC=CC=C1.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30480992 | |

| Record name | Ethyl 2-phenylethanimidate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30480992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5442-34-2 | |

| Record name | 5442-34-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12010 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 2-phenylethanimidate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30480992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 2-phenylacetimidate hydrochloride (CAS 5442-34-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-phenylacetimidate hydrochloride, also known as a Pinner salt, is a reactive and versatile chemical intermediate. With the CAS number 5442-34-2 and a molecular formula of C₁₀H₁₄ClNO, this compound serves as a valuable precursor in the synthesis of a variety of organic molecules, including esters and amidines. Its utility stems from the electrophilic nature of the imidate carbon, which is susceptible to nucleophilic attack. This guide provides a comprehensive overview of the chemical and physical properties of this compound, its synthesis via the Pinner reaction, its characteristic reactivity, and its applications in organic synthesis, with a particular focus on its role in the preparation of pharmaceutical intermediates.

Chemical and Physical Properties

This compound is a solid at room temperature and should be stored in a dry, cool environment, typically between 2-8°C, to prevent degradation.[1] It is important to handle the compound in a well-ventilated area, using appropriate personal protective equipment, as with all chemical reagents.[2]

Physicochemical Data

| Property | Value | Source |

| CAS Number | 5442-34-2 | [1] |

| Molecular Formula | C₁₀H₁₄ClNO | [1] |

| Molecular Weight | 199.68 g/mol | [1] |

| Boiling Point | 226.7°C at 760 mmHg (Predicted) | [3] |

| Density | 0.97 g/cm³ (Predicted) | [3] |

| Flash Point | 90.9°C (Predicted) | [3] |

| Storage | 2-8°C, sealed in a dry environment | [1] |

Note: Some physical properties are predicted and should be used as an estimate.

Synthesis of this compound: The Pinner Reaction

The primary and most established method for the synthesis of this compound is the Pinner reaction. This reaction involves the acid-catalyzed addition of an alcohol to a nitrile.[4][5] In this specific case, benzyl cyanide (phenylacetonitrile) reacts with ethanol in the presence of anhydrous hydrogen chloride.

Reaction Mechanism

The mechanism of the Pinner reaction is a well-understood process:[6]

-

Protonation of the Nitrile: The nitrile nitrogen is protonated by the strong acid (HCl), which significantly increases the electrophilicity of the nitrile carbon.

-

Nucleophilic Attack by Alcohol: The alcohol (ethanol) acts as a nucleophile and attacks the activated nitrile carbon.

-

Proton Transfer: A proton is transferred from the oxonium ion to another molecule of the alcohol or a chloride ion.

-

Formation of the Imidate Hydrochloride: The resulting imidate is protonated by the excess HCl to form the stable crystalline Pinner salt, this compound.

Caption: Generalized workflow of the Pinner Reaction for the synthesis of this compound.

Experimental Protocol (Representative)

Materials:

-

Benzyl cyanide (phenylacetonitrile)

-

Anhydrous ethanol

-

Anhydrous diethyl ether

-

Hydrogen chloride gas

Procedure:

-

A solution of benzyl cyanide in anhydrous diethyl ether is prepared in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a calcium chloride drying tube.

-

The solution is cooled to 0°C in an ice bath.

-

A stream of dry hydrogen chloride gas is bubbled through the solution with vigorous stirring.

-

After saturation with HCl, anhydrous ethanol (1.1 equivalents) is added dropwise while maintaining the temperature at 0°C.

-

The reaction mixture is stirred at 0°C for several hours and then allowed to stand at a low temperature (e.g., 4°C) overnight.

-

The precipitated white solid, this compound, is collected by vacuum filtration, washed with cold anhydrous diethyl ether, and dried under vacuum.

Note: This is a representative protocol. Reaction conditions, such as solvent, temperature, and reaction time, may need to be optimized for specific applications.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the ethyl group, the benzylic protons, and the aromatic protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.4 | Triplet | 3H | -O-CH₂-CH₃ |

| ~4.5 | Quartet | 2H | -O-CH₂ -CH₃ |

| ~3.8 | Singlet | 2H | Ph-CH₂ -C=N |

| ~7.2-7.4 | Multiplet | 5H | Aromatic protons |

| ~11-12 | Broad Singlet | 2H | =N⁺H₂ |

Note: The chemical shift of the N⁺H₂ protons can be broad and may vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon framework of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~14 | -O-CH₂-CH₃ |

| ~65 | -O-CH₂ -CH₃ |

| ~35 | Ph-CH₂ -C=N |

| ~127-135 | Aromatic carbons |

| ~170 | Ph-CH₂-C =N |

FT-IR Spectroscopy

Infrared spectroscopy is a valuable tool for identifying the functional groups present in the molecule.

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2980-2850 | Medium | Aliphatic C-H stretch |

| ~1660-1640 | Strong | C=N stretch |

| ~1250 | Strong | C-O stretch |

| ~1600, ~1490, ~1450 | Medium-Weak | Aromatic C=C stretch |

Mass Spectrometry

Mass spectrometry would confirm the molecular weight of the free base (ethyl 2-phenylacetimidate). The hydrochloride salt would likely dissociate in the ion source. The expected molecular ion peak for the free base (C₁₀H₁₃NO) would be at m/z 163.10.

Reactivity and Synthetic Applications

This compound is a valuable synthetic intermediate due to its reactivity towards nucleophiles. The imidate functionality can be readily transformed into other functional groups, making it a versatile building block in organic synthesis.[5]

Hydrolysis to Esters

Treatment of this compound with water leads to hydrolysis, yielding the corresponding ester, ethyl phenylacetate. This reaction provides a convenient method for converting nitriles into esters under relatively mild conditions.[5]

Caption: Hydrolysis of this compound to Ethyl Phenylacetate.

Reaction with Amines to Form Amidines

The reaction of this compound with ammonia or primary and secondary amines affords the corresponding amidines.[5] This transformation is particularly useful in the synthesis of nitrogen-containing heterocyclic compounds and other biologically active molecules.

Intermediate in Pharmaceutical Synthesis

This compound and related compounds are intermediates in the synthesis of various pharmaceuticals. For instance, it has been reported as an intermediate in the preparation of praziquantel, an anthelmintic drug.[7]

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood.[2] Standard laboratory safety practices, including the use of safety glasses, gloves, and a lab coat, are required.[2] The compound should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[2] In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.[2]

Conclusion

This compound is a key synthetic intermediate with a well-defined profile of reactivity. Its synthesis via the Pinner reaction provides a reliable route to this versatile compound. The ability to readily convert the imidate functionality into esters and amidines makes it a valuable tool for organic chemists, particularly those in the field of drug discovery and development. While detailed spectroscopic data is not widely published, its structural features can be reliably predicted, aiding in its characterization. Proper handling and storage are essential to ensure its stability and safe use in the laboratory.

References

-

LookChemicals. 5442-34-2,ethyl (1Z)-2-phenylethanimidoate. [Link]

-

Grokipedia. Pinner reaction. [Link]

- Google Patents. CN101538223A - Preparation method for N-(2-phenyl)ethyl-2-[(2,2-dimethoxyethyl)

-

PMC. A Lewis acid-promoted Pinner reaction. [Link]

-

Semantic Scholar. Bio-synthesis and hydrolysis of ethyl phenylacetate and ethyl 2- phenylpropionate in organic solvent by lyophilized mycelia. [Link]

-

PubChem. N,N-Diethyl-2-phenylacetamide. [Link]

- Google Patents. US6204385B1 - Process for preparing amidines.

-

Scribd. Chemistry and Synthesis of Imidates. [Link]

-

Wikipedia. Pinner reaction. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. N-Ethylphenylacetamide | C10H13NO | CID 79591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. (PDF) Synthesis of phenylacetaldehyde amidines and their intramolecular cyclization [academia.edu]

An In-depth Technical Guide to Differentiating Ethyl 2-Phenylacetimidate and N-Ethyl-2-Phenylacetamide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethyl 2-phenylacetimidate and N-ethyl-2-phenylacetamide are structural isomers with the same molecular formula (C₁₀H₁₃NO) and mass (163.22 g/mol ).[1] Despite this, their distinct functional groups—an imidate (or imino ether) versus a secondary amide—confer significantly different chemical, physical, and spectroscopic properties. Misidentification can lead to divergent reaction outcomes, incorrect biological activity assessment, and compromised data integrity. This guide provides a comprehensive framework for distinguishing between these two compounds, covering their synthesis, spectroscopic characterization, and chemical reactivity.

Molecular Structure and Physicochemical Properties

The core difference lies in the connectivity of the atoms. N-ethyl-2-phenylacetamide possesses a carbonyl group (C=O) with the ethyl group bonded to the nitrogen atom. In contrast, ethyl 2-phenylacetimidate features a carbon-nitrogen double bond (C=N), with the ethyl group bonded to the oxygen atom.[1][2]

Caption: 2D structures of N-ethyl-2-phenylacetamide and Ethyl 2-phenylacetimidate.

This structural isomerism leads to notable differences in their physicochemical properties, which are summarized below.

| Property | N-Ethyl-2-phenylacetamide | Ethyl 2-phenylacetimidate | Rationale for Difference |

| Functional Group | Secondary Amide | Imidate (Imino Ether) | Isomeric arrangement of C, N, O, and ethyl group. |

| Key Bonds | C=O (carbonyl), N-H | C=N (imine), C-O-C (ether) | Defines the chemical class and reactivity. |

| Hydrogen Bonding | Strong N-H···O=C intermolecular hydrogen bonding | Weaker; acts as H-bond acceptor only (no N-H donor) | The presence of an N-H bond in the amide allows it to act as both a hydrogen bond donor and acceptor, leading to a higher melting and boiling point. |

| Polarity | More polar | Less polar | The C=O bond is more polarized than the C=N bond. |

| Basicity | Very weakly basic (pKa of conjugate acid ~ -0.5)[3] | More basic (lone pair on sp² N is more available) | The nitrogen lone pair in the amide is delocalized through resonance with the carbonyl group, reducing its basicity.[4] |

Synthesis Pathways: Directing the Outcome

The targeted synthesis of either the amide or the imidate relies on distinct reaction strategies that exploit the differential reactivity of precursor functional groups.

Synthesis of N-Ethyl-2-phenylacetamide (Amide Formation)

The most direct route involves the condensation of a phenylacetic acid derivative with ethylamine.[1] To overcome the low reactivity of the carboxylic acid, an activating agent is typically required.

-

Common Method: Phenylacetic acid is reacted with ethylamine in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP).[5]

-

Alternative: Phenylacetic acid can be converted to a more reactive intermediate, such as phenylacetyl chloride (using thionyl chloride or oxalyl chloride), which then readily reacts with ethylamine to form the amide.

Synthesis of Ethyl 2-phenylacetimidate (Imidate Formation)

Imidates are classically synthesized via the Pinner reaction .[2][6] This reaction involves the acid-catalyzed addition of an alcohol to a nitrile.[7][8]

-

Pinner Reaction: Benzyl cyanide (phenylacetonitrile) is treated with anhydrous ethanol in the presence of a strong acid, typically anhydrous hydrogen chloride (HCl) gas.[9] The reaction proceeds via a nitrilium ion intermediate, which is attacked by the alcohol.[9] The resulting product is an imidate salt (Pinner salt), which can be neutralized to yield the free imidate.[6][10] It is crucial to maintain anhydrous conditions and low temperatures to prevent the thermodynamically unstable imidate salt from rearranging or hydrolyzing to the corresponding amide or ester.[6][7]

Caption: High-level synthetic pathways to the amide and imidate isomers.

Spectroscopic Differentiation: A Definitive Analysis

A multi-technique spectroscopic approach provides unambiguous identification.

Infrared (IR) Spectroscopy

IR spectroscopy is highly effective for distinguishing these isomers by identifying their key functional group vibrations.

-

N-Ethyl-2-phenylacetamide (Amide):

-

N-H Stretch: A single, sharp to medium-intensity peak will appear in the range of 3370-3170 cm⁻¹ .[11] This is characteristic of a secondary amide.

-

C=O Stretch (Amide I band): A very strong, intense absorption between 1680-1630 cm⁻¹ .[4][11] The position is lowered due to resonance.

-

N-H Bend (Amide II band): A strong band between 1570-1515 cm⁻¹ (in the solid state), which is highly characteristic of secondary amides.[4]

-

-

Ethyl 2-phenylacetimidate (Imidate):

-

N-H Region: Complete absence of a peak around 3300 cm⁻¹.

-

C=O Region: Complete absence of a strong peak around 1650 cm⁻¹.

-

C=N Stretch: A medium-intensity absorption in the range of 1690-1640 cm⁻¹ . This peak can sometimes overlap with the amide C=O region, but it is typically less intense.[12]

-

C-O Stretch: Strong absorptions corresponding to the C-O single bond of the ether linkage, typically found in the 1300-1000 cm⁻¹ region.

-

| Key IR Absorption Bands (cm⁻¹) | N-Ethyl-2-phenylacetamide | Ethyl 2-phenylacetimidate |

| N-H Stretch | ~3300 (Medium, 1 peak)[11][13] | Absent |

| C=O Stretch (Amide I) | ~1650 (Very Strong)[11][12] | Absent |

| C=N Stretch | Absent | ~1660 (Medium)[12] |

| N-H Bend (Amide II) | ~1550 (Strong)[4] | Absent |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR provide a detailed structural map, highlighting the different electronic environments of the protons and carbons.

-

¹H NMR:

-

N-H Proton (Amide): A broad singlet, typically between δ 5.5-8.5 ppm , which is exchangeable with D₂O.

-

CH₂ next to Nitrogen (Amide): The methylene protons of the N-ethyl group will appear as a quartet around δ 3.2-3.4 ppm , coupled to the methyl protons.

-

CH₂ next to Oxygen (Imidate): The methylene protons of the O-ethyl group will be more deshielded due to the adjacent oxygen and C=N group, appearing further downfield as a quartet, likely above δ 4.0 ppm .

-

Benzyl CH₂: In both compounds, the benzyl CH₂ protons will appear as a singlet around δ 3.5-3.7 ppm .

-

-

¹³C NMR:

-

Carbonyl Carbon (Amide): The most downfield signal, typically in the range of δ 169-172 ppm .

-

Imine Carbon (Imidate): Also significantly downfield, but generally slightly less deshielded than a carbonyl carbon, appearing in the range of δ 160-168 ppm .

-

Mass Spectrometry (MS)

While both isomers have the same molecular ion (M⁺˙) at m/z = 163, their fragmentation patterns under techniques like Electron Ionization (EI) will differ due to their distinct structures.

-

N-Ethyl-2-phenylacetamide: Common fragmentation includes α-cleavage adjacent to the nitrogen and the carbonyl group. A key fragment would be the tropylium ion at m/z = 91 from the benzyl group. Another characteristic fragmentation for secondary amides is the McLafferty rearrangement if the N-alkyl chain is long enough, though less likely here. Loss of the ethylamino group can also occur.[14]

-

Ethyl 2-phenylacetimidate: Fragmentation will be dictated by the imino ether functionality. Expect cleavage of the ethyl group from the oxygen (loss of C₂H₅˙, m/z 29) or ethylene (loss of C₂H₄, m/z 28). The benzyl group will still likely produce the stable tropylium ion at m/z = 91 .

Caption: Decision workflow for sample identification using key IR peaks.

Chemical Reactivity and Stability

The functional group differences directly impact the stability and reactivity profiles of the two isomers.

-

Hydrolysis: Imidates are significantly more susceptible to hydrolysis than amides. Under aqueous acidic conditions, ethyl 2-phenylacetimidate will readily hydrolyze to form ethyl phenylacetate (an ester) and an ammonium salt.[6][9] In contrast, the hydrolysis of N-ethyl-2-phenylacetamide requires much harsher conditions (strong acid or base and heat) to break the stable amide bond, yielding phenylacetic acid and ethylamine.[15]

-

Thermal Rearrangement: Imidates can undergo thermal rearrangement. The Chapman rearrangement, for instance, describes the thermal conversion of aryl N-aryl imidates to N,N-diaryl amides.[16][17] While not directly applicable to this specific aliphatic imidate, it highlights a pathway of thermal instability not typically available to amides.

Conclusion

The accurate identification of ethyl 2-phenylacetimidate and N-ethyl-2-phenylacetamide is critical for predictable and reproducible scientific outcomes. While they share a common molecular formula, their synthesis, spectroscopic signatures, and chemical reactivity are markedly different. A combination of IR spectroscopy (to identify N-H and C=O vs. C=N bonds) and ¹H NMR (to locate the position of the ethyl group) provides the most definitive and accessible means of differentiation. Understanding these fundamental differences is paramount for any researcher working with these or structurally related compounds.

References

-

Organic Reactions. (n.d.). The Chapman Rearrangement. Retrieved from [Link]

-

Name Reactions in Organic Synthesis. (n.d.). Chapman Rearrangement. Cambridge University Press. Retrieved from [Link]

-

Cheméo. (n.d.). Phenylacetamide, N-(2-ethylhexyl)- - Chemical & Physical Properties. Retrieved from [Link]

-

Wikipedia. (n.d.). Chapman rearrangement. Retrieved from [Link]

-

ResearchGate. (n.d.). MS/MS spectra of isomeric alkylamides. Retrieved from [Link]

-

Wikipedia. (n.d.). Carboximidate. Retrieved from [Link]

-

ResearchGate. (n.d.). The Chapman Rearrangement. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). N-Ethylphenylacetamide. PubChem Compound Database. Retrieved from [Link]

-

Vedantu. (n.d.). Amine vs Amide vs Imine: Structures, Differences & Uses. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). N,N-Diethyl-2-phenylacetamide. PubChem Compound Database. Retrieved from [Link]

-

Smith, B. C. (2023). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 10.7: Functional Groups and IR Tables. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Phenylacetamide. Retrieved from [Link]

-

Wikipedia. (n.d.). Pinner reaction. Retrieved from [Link]

-

ChemBK. (2024). N,N-DIETHYL-2-PHENYLACETAMIDE. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Bio-synthesis and hydrolysis of ethyl phenylacetate and ethyl 2- phenylpropionate in organic solvent by lyophilized mycelia. Retrieved from [Link]

-

ACS Publications. (2004). Proposed mechanisms for the fragmentation of doubly allylic alkenamides (tingle compounds) by low energy collisional activation in a triple quadrupole mass spectrometer. Retrieved from [Link]

-

Chemistry Steps. (2025). Interpreting IR Spectra. Retrieved from [Link]

-

St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

-

YouTube. (2021). Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pinner Reaction. Retrieved from [Link]

-

SynArchive. (n.d.). Pinner Reaction. Retrieved from [Link]

-

PMC. (n.d.). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Retrieved from [Link]

-

ResearchGate. (n.d.). The chemistry of amidines and imidates. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Fragmentation Mechanisms - Intro to Mass Spectrometry. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Supporting Information. Retrieved from [Link]

-

Beilstein Journals. (2013). A Lewis acid-promoted Pinner reaction. Retrieved from [Link]

-

The Royal Society of Chemistry. (2017). Supplementary Information. Retrieved from [Link]

-

FooDB. (2011). Showing Compound 2-Phenylacetamide (FDB027865). Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

PMC. (n.d.). Studies on the Mechanism of Ring Hydrolysis in Phenylacetate Degradation: A METABOLIC BRANCHING POINT. Retrieved from [Link]

-

YouTube. (2016). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. Retrieved from [Link]

-

University of Alabama at Birmingham. (2009). Ion fragmentation of small molecules in mass spectrometry. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters. Retrieved from [Link]

Sources

- 1. NCBI | NLM | NIH [pubmed.ncbi.nlm.nih.gov]

- 2. Carboximidate - Wikipedia [en.wikipedia.org]

- 3. echemi.com [echemi.com]

- 4. spcmc.ac.in [spcmc.ac.in]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Pinner reaction - Wikipedia [en.wikipedia.org]

- 7. jk-sci.com [jk-sci.com]

- 8. Pinner Reaction [organic-chemistry.org]

- 9. A Lewis acid-promoted Pinner reaction [beilstein-journals.org]

- 10. synarchive.com [synarchive.com]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. Amine vs Amide vs Imine: Structures, Differences & Uses [vedantu.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. researchgate.net [researchgate.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. organicreactions.org [organicreactions.org]

- 17. Chapman rearrangement - Wikipedia [en.wikipedia.org]

A Senior Application Scientist's Guide to Ethyl 2-Phenylacetimidate Hydrochloride in Research

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-phenylacetimidate hydrochloride, commonly known as a Pinner salt, stands as a pivotal intermediate in modern organic synthesis. Derived from the classical Pinner reaction, this reactive imino ester salt serves as a versatile building block for a range of functional groups and heterocyclic scaffolds. This guide elucidates the fundamental chemistry of this compound, detailing its synthesis, reactivity, and primary applications in research. We will explore its crucial role in the synthesis of amidines and its utility in constructing medicinally relevant heterocyclic systems such as imidazolines. Through detailed protocols, mechanistic diagrams, and an exploration of the causality behind experimental choices, this document provides a comprehensive resource for leveraging this reagent in synthetic and medicinal chemistry programs.

The Foundation: Understanding this compound

This compound is the salt formed from the acid-catalyzed reaction between phenylacetonitrile and ethanol.[1][2][3] This compound belongs to a class of molecules called alkyl imidate salts, or "Pinner salts," named after Adolf Pinner who first described their synthesis in 1877.[1][2]

The significance of this compound lies not in its end-use, but in its high reactivity as a synthetic intermediate.[2] The protonated imino ester functionality makes the carbon atom highly electrophilic and susceptible to attack by a variety of nucleophiles. This reactivity is the cornerstone of its utility, allowing chemists to readily convert a simple nitrile into more complex and valuable functional groups.

Chemical Structure:

-

IUPAC Name: this compound

-

Molecular Formula: C₁₀H₁₄ClNO

-

Structure:

The synthesis of this Pinner salt is achieved through the Pinner reaction . This reaction involves treating a nitrile (phenylacetonitrile) with an alcohol (ethanol) under strictly anhydrous conditions with a strong acid catalyst, typically gaseous hydrogen chloride.[3][4]

Caption: The Pinner reaction mechanism for synthesizing this compound.

Core Application: A Gateway to Diverse Functional Groups

The primary utility of this compound is its role as a central precursor for various chemical transformations. The Pinner salt itself is often not isolated but is generated in situ and immediately reacted further.[1] Its thermodynamic instability necessitates careful temperature control, as low temperatures help prevent undesirable rearrangement to an amide and alkyl chloride.[1][2]

Caption: Key synthetic pathways originating from the Pinner salt intermediate.

Synthesis of Amidines

The reaction with ammonia or primary/secondary amines to form amidines is arguably the most important application.[1][5] Amidines are crucial structural motifs in medicinal chemistry, known for being strong organic bases and key pharmacophores in many biologically active compounds.[6][7] They are often used in the synthesis of heterocycles like imidazoles and pyrimidines.[6]

Synthesis of Esters

Hydrolysis of the Pinner salt with water provides a reliable method to produce esters (in this case, ethyl phenylacetate).[1][5] While many methods exist for ester synthesis, the Pinner reaction offers an alternative route starting from nitriles, which can be advantageous depending on substrate availability and reactivity.

Synthesis of Orthoesters and Thionoesters

Further reaction with an excess of alcohol yields an orthoester, while reaction with hydrogen sulfide produces a thionoester.[1][2] These transformations highlight the versatility of the imidate intermediate in accessing less common but synthetically valuable functional groups.

Advanced Application: Synthesis of Heterocyclic Scaffolds

Beyond simple functional group interconversion, this compound is a powerful reagent for constructing complex heterocyclic rings, which form the core of countless pharmaceuticals.

Synthesis of 2-Substituted Imidazolines and Imidazoles

A prominent research application is the synthesis of 2-aryl substituted imidazolines and imidazoles.[8] These scaffolds are of high interest in drug discovery. The synthesis involves the condensation of an imino ether (the free base of ethyl 2-phenylacetimidate) with a suitable diamine, such as methyl 2,3-diaminopropionate.[8]

This method provides a versatile and efficient pathway to produce imidazolines bearing a carboxylate group, which can be further functionalized.[8] The resulting imidazolines can then be dehydrogenated to form the corresponding aromatic imidazoles, often using reagents like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[8]

Caption: General workflow for the synthesis of 2-phenylimidazoline and its subsequent oxidation to 2-phenylimidazole.

Experimental Protocols and Methodologies

Scientific integrity demands reproducible and self-validating protocols. The following sections provide detailed methodologies for the synthesis and application of this compound.

Protocol: Synthesis of this compound

This protocol describes the formation of the Pinner salt via the classical Pinner reaction.

Causality: The use of anhydrous conditions is critical. Water would readily hydrolyze the product to an ester. Gaseous HCl is used to create a highly acidic environment that protonates the nitrile, activating it for nucleophilic attack by the alcohol.[4] Low temperatures are maintained because the imidate hydrochloride salt is thermodynamically unstable and can decompose.[2]

Step-by-Step Methodology:

-

Setup: Equip a three-necked, round-bottomed flask with a magnetic stirrer, a gas inlet tube extending below the surface of the reaction mixture, and a drying tube (e.g., filled with calcium chloride) to protect from atmospheric moisture.

-

Reagents: Charge the flask with phenylacetonitrile (1.0 eq) and anhydrous ethanol (1.1 eq) dissolved in a dry, inert solvent like diethyl ether or dioxane.[2]

-

Reaction: Cool the mixture in an ice-salt bath to 0°C or below.

-

HCl Gas Introduction: Bubble dry hydrogen chloride gas through the stirred solution. A white precipitate of the Pinner salt will begin to form.[4]

-

Completion: Continue the addition of HCl until the reaction mixture is saturated and precipitation is complete.

-

Isolation (Optional): The resulting Pinner salt is often used directly in the next step. If isolation is required, the precipitate can be quickly filtered under an inert atmosphere, washed with cold, dry diethyl ether, and dried under vacuum. The product must be stored under strictly anhydrous conditions.

Protocol: Synthesis of a 2-Phenyl-4-carboxy-imidazoline Derivative

This protocol is adapted from methodologies for synthesizing 2-aryl substituted imidazolines.[8]

Causality: This reaction is a condensation where the amino groups of the diamine act as nucleophiles, attacking the electrophilic carbon of the imino ether. The reaction is typically run at reflux to provide the necessary activation energy for the condensation and subsequent cyclization, which involves the elimination of ethanol.

Step-by-Step Methodology:

-

Imidate Preparation: Prepare the this compound as described in Protocol 4.1. For this reaction, it is often preferable to generate the free-base imino ether by neutralizing the hydrochloride salt with a suitable base (e.g., sodium carbonate solution) and extracting it into an organic solvent.[8] The solvent is then dried and evaporated.

-

Reaction Setup: To a solution of the crude imino ether (1.0 eq) in ethanol, add methyl 2,3-diaminopropionate hydrochloride (1.1 eq).

-

Condensation: Reflux the reaction mixture under a nitrogen atmosphere for several hours (e.g., 2-6 hours), monitoring the reaction progress by Thin-Layer Chromatography (TLC).[8]

-

Workup: After the reaction is complete, cool the mixture to room temperature and evaporate the solvent in vacuo.

-

Purification: The resulting residue is purified by column chromatography on silica gel (e.g., using a mobile phase of dichloromethane/methanol, 95:5) to yield the desired 2-phenyl-imidazoline derivative.[8]

Summary of Applications and Data

The versatility of this compound is best summarized by comparing its various transformations.

| Application | Nucleophile | Key Reaction Conditions | Product Class |

| Amidine Synthesis | Ammonia / Amine | Anhydrous, often in situ | Amidine |

| Ester Synthesis | Water | Acidic or basic hydrolysis | Ester |

| Orthoester Synthesis | Excess Alcohol | Anhydrous, acidic | Orthoester |

| Imidazoline Synthesis | Diamine (e.g., Ethylenediamine) | Reflux in alcohol | Imidazoline |

Conclusion

This compound is more than a chemical curiosity; it is a powerful and versatile intermediate that provides a synthetic bridge from simple nitriles to high-value chemical entities. Its primary role as a Pinner salt enables the efficient synthesis of amidines, esters, and other functional groups. Furthermore, its application in the construction of heterocyclic systems, particularly imidazolines and imidazoles, solidifies its importance for researchers in medicinal chemistry and drug development. Understanding the principles of the Pinner reaction and the subsequent reactivity of the imidate salt allows scientists to strategically incorporate this reagent into complex synthetic routes, facilitating the discovery and development of novel molecules.

References

-

Pinner reaction - Wikipedia. [Link]

-

Pinner Reaction - Organic Chemistry Portal. [Link]

-

EXPEDITIOUS SYNTHESIS OF 2-ARYL SUBSTITUTED IMIDAZOLINES AND IMIDAZOLES - Semantic Scholar. [Link]

-

A Lewis acid-promoted Pinner reaction - BJOC - Beilstein Journals. [Link]

-

Pinner Reaction - SynArchive. [Link]

-

Synthesis and Applications of 2‐Substituted Imidazole and Its Derivatives: A Review. [Link]

-

Synthesis of Boronated Amidines by Addition of Amines to Nitrilium Derivative of Cobalt Bis(Dicarbollide) - MDPI. [Link]

-

N-Alkyl-, N-Aryl-, and N-Hetaryl-Substituted Amidines (Imidamides) - K. Ostrowska and A. Kolasa. [Link]

Sources

- 1. Pinner reaction - Wikipedia [en.wikipedia.org]

- 2. jk-sci.com [jk-sci.com]

- 3. Pinner Reaction [organic-chemistry.org]

- 4. BJOC - A Lewis acid-promoted Pinner reaction [beilstein-journals.org]

- 5. synarchive.com [synarchive.com]

- 6. mdpi.com [mdpi.com]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Ethyl 2-phenylacetimidate hydrochloride molecular weight and formula

An In-Depth Technical Guide to Ethyl 2-Phenylacetimidate Hydrochloride: Synthesis, Properties, and Applications

This technical guide provides a comprehensive overview of this compound, a reactive chemical intermediate with potential applications in synthetic chemistry and drug discovery. While not as extensively documented as its amide or ester analogs, this imidate salt serves as a valuable precursor for the synthesis of various organic compounds. This document details its fundamental properties, a robust synthetic protocol, chemical reactivity, and best practices for handling and characterization, tailored for researchers, scientists, and professionals in drug development.

Core Molecular Attributes

This compound is the hydrochloride salt of the imidate formed from phenylacetonitrile and ethanol. As an imidate, it features a carbon-nitrogen double bond and is a key intermediate in reactions like the Pinner synthesis.

Table 1: Physicochemical Properties

| Property | Value |

| Chemical Name | This compound |

| Molecular Formula | C₁₀H₁₄ClNO |

| Molecular Weight | 199.68 g/mol |

| Canonical SMILES | CCOC(=[NH2+])CC1=CC=CC=C1.[Cl-] |

| CAS Number | Not readily available |

Note: The properties in this table are calculated based on the chemical structure, as this compound is not a common commercial product.

Synthesis via the Pinner Reaction

The most direct and established method for synthesizing imidate hydrochlorides is the Pinner reaction. This acid-catalyzed reaction involves the treatment of a nitrile with an alcohol. In this case, phenylacetonitrile (benzyl cyanide) reacts with anhydrous ethanol in the presence of hydrogen chloride gas.

Causality of Experimental Design: The Pinner reaction is predicated on the activation of the nitrile by a strong acid (HCl). Protonation of the nitrile nitrogen increases the electrophilicity of the carbon atom, making it susceptible to nucleophilic attack by ethanol. The use of anhydrous conditions is critical; the presence of water would lead to the hydrolysis of the imidate product, yielding the corresponding amide (2-phenylacetamide) or ester (ethyl phenylacetate) as undesirable side products.[1] The reaction is typically performed at low temperatures to control the exothermic addition of HCl and prevent side reactions.

Experimental Protocol: Synthesis of this compound

Materials:

-

Phenylacetonitrile (Benzyl cyanide)

-

Anhydrous Ethanol (EtOH)

-

Anhydrous Diethyl Ether

-

Hydrogen Chloride (gas)

-

Round-bottom flask with a gas inlet tube and drying tube

-

Magnetic stirrer

-

Ice bath

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet tube, and a calcium chloride drying tube, combine phenylacetonitrile (1.0 eq) and anhydrous ethanol (1.1 eq).

-

Acidification: Cool the mixture to 0°C in an ice bath. Begin bubbling dry hydrogen chloride gas through the stirred solution. The reaction is exothermic and should be maintained at 0-5°C.

-

Reaction Progress: Continue the addition of HCl gas until the solution is saturated. The imidate hydrochloride will begin to precipitate as a white solid. Seal the flask and allow it to stand at a low temperature (e.g., in a refrigerator) for 12-24 hours to ensure complete precipitation.

-

Isolation: Collect the crystalline product by vacuum filtration. Wash the solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting materials.

-

Drying: Dry the product under vacuum to yield this compound. Due to its hygroscopic nature, the product should be stored in a desiccator.

Workflow Visualization

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Synthetic Utility

This compound is a versatile intermediate. The imidate functional group is reactive and can be transformed into several other important chemical moieties.

-

Hydrolysis: Treatment with water will hydrolyze the imidate to form ethyl phenylacetate. If ammonia is produced during the reaction, it can react further to yield 2-phenylacetamide.

-

Conversion to Amidines: Reaction with amines or ammonia will displace the ethoxy group to form the corresponding N-substituted or unsubstituted phenylacetamidine.

-

Conversion to Orthoesters: Further reaction with an excess of alcohol under acidic conditions can lead to the formation of an orthoester.

The phenylacetamide scaffold is a core structure in many compounds with biological activity, including anticonvulsants and antidepressants.[2][3] The phenethylamine backbone, accessible from this scaffold, is fundamental to a vast array of neurotransmitters and medicinal agents.[4] Therefore, this compound serves as a valuable building block for creating libraries of novel compounds for drug discovery programs.

Structural Verification and Quality Control

To ensure the identity and purity of the synthesized product, a combination of analytical techniques is required. This constitutes a self-validating system for the protocol.

Table 2: Analytical Characterization Methods

| Technique | Expected Observations | Purpose |

| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), the benzylic CH₂ group (singlet), the aromatic protons, and a broad signal for the NH₂⁺ protons. | Confirms the molecular structure and checks for residual solvents or starting materials. |

| ¹³C NMR | Resonances for the aromatic carbons, the benzylic carbon, the ethyl group carbons, and the characteristic imidate carbon (C=N). | Provides further structural confirmation. |

| FT-IR | A strong C=N stretching vibration, N-H stretching bands, and bands characteristic of the phenyl group. | Confirms the presence of key functional groups. |

| Mass Spec (MS) | The mass spectrum should show the molecular ion for the free base (C₁₀H₁₃NO) upon deprotonation and fragmentation patterns consistent with the structure. | Confirms the molecular weight of the parent molecule.[5] |

Safety, Handling, and Storage

As with any reactive chemical intermediate, proper safety precautions are paramount. While a specific safety data sheet for this compound is not available, guidelines can be established based on related chemicals like 2-phenylacetamide and other hydrochloride salts.[6][7]

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety goggles, and chemical-resistant gloves.

-

Handling: Handle the compound in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. Hydrogen chloride gas used in the synthesis is highly corrosive and toxic and must be handled with extreme care.

-

Storage: this compound is hygroscopic and should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place, preferably in a desiccator.

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

References

- Google Patents. CN101538223A - Preparation method for N-(2-phenyl)ethyl-2-[(2,2-dimethoxyethyl)amino]acetamide halate.

-

Organic Syntheses. Phenylacetamide. Available at: [Link]

-

Yuze Chemical Technology. 2-Phenylacetamide Manufacturers Suppliers Factory. Available at: [Link]

-

PubChem. N-Ethylphenylacetamide. Available at: [Link]

-

PubChem. N,N-Diethyl-2-phenylacetamide. Available at: [Link]

-

NIST. Acetamide, N-ethyl-N-phenyl-. Available at: [Link]

-

Semantic Scholar. Bio-synthesis and hydrolysis of ethyl phenylacetate and ethyl 2- phenylpropionate in organic solvent by lyophilized mycelia. Available at: [Link]

-

National Center for Biotechnology Information. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Available at: [Link]

-

MDPI. 2-Phenethylamines in Medicinal Chemistry: A Review. Available at: [Link]

Sources

- 1. orgsyn.org [orgsyn.org]

- 2. shyzchem.com [shyzchem.com]

- 3. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. fishersci.com [fishersci.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

Solubility of ethyl 2-phenylacetimidate hydrochloride in water vs ethanol

An In-Depth Technical Guide to the Solubility of Ethyl 2-Phenylacetimidate Hydrochloride in Water vs. Ethanol

Abstract

This compound, a Pinner salt, serves as a reactive intermediate in organic synthesis. Its utility in subsequent reactions is profoundly influenced by its solubility characteristics in various solvents. This technical guide provides a comprehensive examination of the theoretical and practical aspects governing the solubility of this compound in two common polar solvents: water and ethanol. Recognizing the inherent instability of this compound, this guide emphasizes the causality behind experimental design for accurate solubility determination, while also offering a predictive analysis of its solubility behavior based on fundamental chemical principles. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the physicochemical properties of imidate hydrochlorides.

Introduction to this compound

This compound is an alkyl imidate salt, commonly referred to as a Pinner salt. These compounds are typically synthesized via the Pinner reaction, which involves the acid-catalyzed reaction of a nitrile (in this case, phenylacetonitrile) with an alcohol (ethanol) in the presence of anhydrous hydrogen chloride.[1][2] Imidate hydrochlorides are valuable synthetic intermediates due to their reactivity towards various nucleophiles, allowing for their conversion into esters, amidines, and orthoesters.[3]

However, the very reactivity that makes them useful also contributes to their instability, particularly in the presence of protic solvents like water.[4] Understanding the solubility of this compound is crucial for optimizing reaction conditions, purification processes, and for controlling its subsequent transformations. This guide will explore the factors that dictate its solubility in water and ethanol and provide a robust methodology for its experimental determination.

Theoretical Principles of Solubility

The solubility of a solute in a solvent is governed by a complex interplay of intermolecular forces, thermodynamics, and the specific chemical properties of the molecules involved. The adage "like dissolves like" provides a foundational, albeit simplified, framework for predicting solubility.

The Role of Polarity and Hydrogen Bonding

-

Water (H₂O): Water is a highly polar molecule due to the large electronegativity difference between oxygen and hydrogen, resulting in significant partial positive charges on the hydrogens and a partial negative charge on the oxygen.[5] This polarity, combined with its ability to both donate and accept two hydrogen bonds, leads to a strong, three-dimensional hydrogen-bonding network.

-

Ethanol (C₂H₅OH): Ethanol is also a polar molecule due to its hydroxyl (-OH) group, which allows it to participate in hydrogen bonding as both a donor and an acceptor.[6] However, the presence of the nonpolar ethyl (-C₂H₅) group reduces its overall polarity compared to water.[7]

-

This compound: This molecule possesses both ionic and polar characteristics. The hydrochloride salt provides an ionic component (R-NH₂⁺Cl⁻), which generally favors solubility in polar solvents. The molecule also contains a polar C=N bond and an ether-like C-O-C linkage. The presence of the nonpolar phenyl group, however, introduces a hydrophobic character.

Dielectric Constant

The dielectric constant of a solvent is a measure of its ability to separate ions.

-

Water has a high dielectric constant (approx. 80 at room temperature), making it an excellent solvent for ionic compounds.[8]

-

Ethanol has a lower dielectric constant (approx. 24 at room temperature) than water, rendering it less effective at solvating and separating ions.[8]

Reactivity and its Impact on Solubility Measurement

A significant challenge in determining the solubility of this compound is its reactivity in protic solvents.

-

In Water: Imidate salts are known to undergo rapid hydrolysis to form the corresponding ester (ethyl phenylacetate) and an ammonium salt.[9][10] This reaction is catalyzed by acid and can proceed under neutral and basic conditions as well.[11][12]

-

In Ethanol: While ethanol is the solvent used in its synthesis, an excess of the alcohol can lead to the formation of an orthoester.[1]

This inherent instability means that a true equilibrium solubility measurement can be difficult to achieve, as the solute may be degrading over the course of the experiment. Therefore, experimental protocols must be designed to minimize this degradation.

Predicted Solubility: A Comparative Analysis

Based on the principles outlined above, we can predict the relative solubility of this compound in water and ethanol.

-

Solubility in Water: The ionic nature of the hydrochloride salt would suggest good solubility in water due to strong ion-dipole interactions with the highly polar water molecules and water's high dielectric constant. However, the presence of the nonpolar phenyl and ethyl groups will counteract this. Furthermore, the rapid hydrolysis of the imidate in water is a significant factor. The measured "solubility" might actually reflect the solubility of the hydrolysis products.

-

Solubility in Ethanol: Ethanol, being less polar than water, will have weaker interactions with the ionic part of the molecule. However, it will be a better solvent for the organic part of the molecule, including the phenyl and ethyl groups. The lower reactivity of the imidate in ethanol (compared to water) might allow for a more accurate measurement of the true solubility of the intact molecule.

Experimental Determination of Solubility

The "shake-flask" method is the gold standard for determining the thermodynamic solubility of a compound.[13][14] The following protocol is adapted for the analysis of a potentially unstable compound like this compound.

Materials

-

This compound (high purity)

-

Deionized water (analytical grade)

-

Anhydrous ethanol (analytical grade)

-

Glass vials with PTFE-lined screw caps

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

Step-by-Step Protocol

-

Preparation: Add an excess amount of solid this compound to separate vials for each solvent (water and ethanol). The excess solid is crucial to ensure that a saturated solution is formed.

-

Equilibration: Tightly seal the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the mixtures for a predetermined time. Given the instability of the compound, it is recommended to test several short equilibration times (e.g., 1, 2, 4, and 8 hours) to find a point where the concentration of the dissolved solid reaches a maximum before significant degradation occurs.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Sampling: Carefully withdraw a known volume of the supernatant using a syringe. Immediately filter the solution through a syringe filter into a clean, pre-weighed vial. This step removes any undissolved solid particles.

-

Quantification: Accurately weigh the filtered solution. Dilute the samples with a suitable mobile phase for HPLC analysis. Prepare a series of calibration standards of this compound of known concentrations. Analyze the samples and standards by HPLC to determine the concentration of the compound in the saturated solution.

-

Data Analysis: Calculate the solubility in terms of mass per volume (e.g., mg/mL) or mass per mass (e.g., mg/g of solvent).

Self-Validating System and Precautions

-

Monitoring Degradation: It is essential to monitor for the appearance of degradation products (e.g., ethyl phenylacetate) in the HPLC chromatograms. The presence of significant degradation products will indicate that the measured solubility is not that of the intact compound.

-

Time-Course Study: A time-course study, as mentioned in the protocol, is critical to identify the optimal equilibration time.

-

Anhydrous Conditions: For the ethanol experiment, ensure that the ethanol is truly anhydrous to minimize hydrolysis.

-

Temperature Control: Maintain a constant and accurately recorded temperature throughout the experiment, as solubility is temperature-dependent.

Data Presentation

The quantitative solubility data should be summarized in a clear and structured table.

| Solvent | Temperature (°C) | Equilibration Time (h) | Solubility (mg/mL) | Standard Deviation | Notes |

| Water | 25 | 1 | |||

| Water | 25 | 2 | |||

| Water | 25 | 4 | |||

| Ethanol | 25 | 1 | |||

| Ethanol | 25 | 2 | |||

| Ethanol | 25 | 4 |

Visualizations

Experimental Workflow for Solubility Determination

Caption: Workflow for the experimental determination of solubility.

Conclusion

The solubility of this compound in water and ethanol is a critical parameter for its effective use in organic synthesis. While a definitive prediction is challenging due to the compound's inherent instability, a theoretical analysis suggests that its apparent solubility will be higher in water, largely due to hydrolysis, while its true solubility as an intact molecule may be more accurately determined in anhydrous ethanol. The provided experimental protocol, centered around the robust shake-flask method and incorporating measures to monitor and control for degradation, offers a scientifically sound approach to obtaining reliable solubility data. For researchers working with Pinner salts and other reactive intermediates, a thorough understanding of both the theoretical principles and the practical challenges of solubility determination is paramount for successful and reproducible synthetic outcomes.

References

-

The Hydrolysis of Imidate Salts. Stereoelectronic Control in the Cleavage of the Hemiorthoamide Tetrahedral Intermediate. (URL: [Link])

-

The Mechanism of Hydrolysis of Imidate Salts. The Importance of Stereoelectronic Control and pH of the Reaction Medium on the Cleavage of Tetrahedral Intermediates. (URL: [Link])

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (URL: [Link])

-

Hydrolysis of cyclic unsymmetrical anti imidate salts. New evidence for stereoelectronic control. (URL: [Link])

-

Pinner reaction - Wikipedia. (URL: [Link])

-

A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. (URL: [Link])

-

Determination of Water-Ethanol Mixtures Autoprotolysis Constants and Solvent Effect. (URL: [Link])

-

The Hydrolysis of Imidate Salts. Stereoelectronic Control in the Cleavage of the Hemiorthoamide Tetrahedral Intermediate. (URL: [Link])

-

MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. (URL: [Link])

-

A review of methods for solubility determination in biopharmaceutical drug characterization. (URL: [Link])

-

Hydrolysis of cyclic unsymmetrical anti imidate salts. New evidence for stereoelectronic control | Scilit. (URL: [Link])

-

Circular of the Bureau of Standards no. 514: table of dielectric constants of pure liquids. (URL: [Link])

-

Static dielectric constants of water + ethanol and water + 2-methyl-2-propanol mixtures from 0.1 to 300 MPa at 298.15 K | Journal of Chemical & Engineering Data. (URL: [Link])

-

The dielectric properties of alcohols–water solutions. I. The alcohol rich region | The Journal of Chemical Physics | AIP Publishing. (URL: [Link])

-

Pinner Reaction - Organic Chemistry Portal. (URL: [Link])

-

Dielectric constant and dielectric loss values for ethanol-water... (URL: [Link])

-

13.9: Physical Properties of Alcohols; Hydrogen Bonding - Chemistry LibreTexts. (URL: [Link])

-

Why is the ethanol-water hydrogen bond weaker than ethanol-ethanol hydrogen bond and water- water hydrogen bond? (URL: [Link])

-

Lesson 5.1: Water is a Polar Molecule - American Chemical Society. (URL: [Link])

-

Chemistry and Synthesis of Imidates | PDF | Amine | Ester - Scribd. (URL: [Link])

-

Nitriles to Esters - Chemistry Steps. (URL: [Link])

-

A Lewis acid-promoted Pinner reaction - PMC. (URL: [Link])

-

Hydrogen Bonding in Ethanol (C2H5OH) - YouTube. (URL: [Link])

-

An Overview of Some Imidates Derivatives with Anti-microbial Activity | Open Access Journals - Research and Reviews. (URL: [Link])

-

3 - Organic Syntheses Procedure. (URL: [Link])

-

Determination of Solubility Class. (URL: [Link])

-

Procedure for Determining Solubility of Organic Compounds - Scribd. (URL: [Link])

-

Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach | Journal of Chemical Theory and Computation - ACS Publications. (URL: [Link])

-

Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC. (URL: [Link])

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (URL: [Link])

-

N-Ethylphenylacetamide | C10H13NO | CID 79591 - PubChem. (URL: [Link])

-

Scheme 4 Synthesis of imidate hydrochloride salts. - ResearchGate. (URL: [Link])

- US3417122A - Imidate esters and amidines and the salts thereof - Google P

-

China 2-Phenylacetamide Manufacturers Suppliers Factory - Yuze Chemical Technology. (URL: [Link])

-

p-ACETOPHENETIDIDE, N-ETHYL- | C12H17NO2 | CID 48371 - PubChem. (URL: [Link])

Sources

- 1. Pinner reaction - Wikipedia [en.wikipedia.org]

- 2. Pinner Reaction [organic-chemistry.org]

- 3. jk-sci.com [jk-sci.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. acs.org [acs.org]

- 6. m.youtube.com [m.youtube.com]

- 7. echemi.com [echemi.com]

- 8. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 9. scribd.com [scribd.com]

- 10. Nitriles to Esters - Chemistry Steps [chemistrysteps.com]

- 11. researchgate.net [researchgate.net]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. dissolutiontech.com [dissolutiontech.com]

- 14. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

Stability and Storage of Phenylacetimidate Salts

A Technical Guide for Bioconjugation and Synthetic Chemistry

Executive Summary

Phenylacetimidate salts (typically ethyl phenylacetimidate hydrochloride ) are potent amidinating reagents used to modify protein lysine residues or synthesize heterocycles. However, their utility is frequently compromised by a fundamental instability: moisture-driven hydrolysis .

This guide moves beyond generic "store at -20°C" instructions. It details the mechanistic causes of degradation, provides a self-validating storage protocol, and establishes analytical methods to verify reagent purity before critical experiments.

Part 1: The Chemical Basis of Instability

To preserve phenylacetimidate, one must understand how it fails. The reagent is most commonly supplied as the hydrochloride salt. While the salt form provides solid-state stability compared to the free base, it introduces a "hygroscopic trap."

The Hygroscopic Trap

The hydrochloride salt is hygroscopic. Upon exposure to atmospheric moisture, the salt lattice absorbs water. In this microscopic aqueous environment, the dissolved HCl creates a highly acidic local pH.

The Hydrolysis Mechanism

Imidates are thermodynamically unstable in water. The degradation pathway is pH-dependent.[1] In the acidic micro-environment of a stored vial (caused by the HCl salt), the imidate hydrolyzes rapidly into an ester and ammonium. In basic buffers (during usage), it competes between the desired reaction (amidination) and hydrolysis to an amide .

Diagram 1: Phenylacetimidate Reaction Pathways

This diagram illustrates the competition between the desired protein modification and the two primary degradation pathways.

Kinetics and Half-Life

In aqueous solution at pH 8.0 (typical reaction condition), the half-life of an alkyl imidate is approximately 30 minutes at 20°C [1]. However, in the solid state, if the container is compromised by moisture, degradation to the ester can occur over weeks, rendering the reagent useless without visible physical change.

Part 2: Critical Storage Parameters

The following protocol is a self-validating system designed to prevent the "Hygroscopic Trap."

The "Desiccate-Freeze-Equilibrate" Workflow

Strict adherence to temperature and atmospheric control is required.

| Parameter | Specification | Rationale |

| Temperature | -20°C (Long-term) | Arrhenius kinetics: lowers the rate of hydrolysis significantly. |

| Atmosphere | Argon or Nitrogen | Displaces humid air. Argon is preferred (heavier than air) for resealing vials. |

| Desiccation | Required | Secondary containment with silica gel or Drierite is mandatory to scavenge moisture that penetrates the primary seal. |

| Container | Amber Glass | Protects from light (though less critical than moisture) and ensures a tight seal (plastic allows gas permeability). |

Standard Operating Procedure (SOP) for Handling

Failure to follow the equilibration step is the #1 cause of reagent failure.

-

Receipt: Immediately place the vial in a desiccator jar containing fresh desiccant. Place the entire jar in the -20°C freezer.

-

Usage (Equilibration): Remove the desiccator jar from the freezer. WAIT 30-45 MINUTES before opening.

-

Why? Opening a cold vial in a warm room causes immediate condensation of atmospheric water onto the powder. This water will hydrolyze the remaining reagent when returned to storage.

-

-

Aliquoting: If the reagent is used frequently, weigh out single-use aliquots in a dry box (or low-humidity environment) to avoid repeated freeze-thaw-open cycles.

-

Resealing: Purge the headspace with dry Argon/Nitrogen before closing the cap. Parafilm the cap for an extra moisture barrier.

Diagram 2: Reagent Handling Workflow

Visualizing the critical control points to prevent moisture intrusion.

Part 3: Analytical Monitoring (QC)

How do you know if your phenylacetimidate is still good? Visual inspection is insufficient; hydrolyzed salts often look identical to active salts (white powders).

Proton NMR ( H NMR) - The Gold Standard

Dissolve a small sample (~5 mg) in

| Feature | Active Reagent (Imidate) | Degraded (Ester) | Degraded (Amide) |

| Marker Signal | Methylene (-CH2-) adjacent to imidate | Methylene (-CH2-) adjacent to ester | Methylene (-CH2-) adjacent to amide |

| Chemical Shift | ~4.0 - 4.2 ppm | ~3.6 - 3.7 ppm | ~3.5 ppm |

| Ethyl Group | Quartet + Triplet present | Quartet + Triplet present | Absent (Alcohol lost) |

| Interpretation | High Purity | Moisture damage (Acidic hydrolysis) | pH damage (Basic hydrolysis) |

Note: In

IR Spectroscopy (Quick Check)

-

Active Imidate: Strong absorption at 1650–1690 cm⁻¹ (C=N stretch).

-

Degraded Ester: Appearance of a strong carbonyl peak at 1735–1750 cm⁻¹ (C=O stretch).

Part 4: Troubleshooting & Impact

Using degraded phenylacetimidate leads to silent experimental failure.

-

Low Conjugation Efficiency: The ester byproduct (ethyl phenylacetate) is non-reactive toward amines. It acts as an inert contaminant, lowering the effective molarity of the reagent.

-

pH Drift: Hydrolysis releases acid (if forming ester) or ammonia (if forming amide/amidine), potentially altering the pH of unbuffered reaction mixtures.

-

Interference: High concentrations of hydrolysis byproducts may require additional purification steps (dialysis/desalting) to remove, which can lead to sample loss.

Recommendation: If the reagent has been stored at room temperature for >1 week or the cap was left loose, discard and repurchase . The cost of the reagent is negligible compared to the value of the protein/antibody being modified.

References

-

Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press.[2] The definitive reference for imidoester chemistry and hydrolysis kinetics.

-

Thermo Fisher Scientific. (n.d.). Imidoester Crosslinkers Technical Guide. Provides protocols for handling hygroscopic imidoesters like DTBP and DMA, applicable to phenylacetimidate.

-

Lundblad, R. L. (2011). Chemical Reagents for Protein Modification (4th ed.). CRC Press. Details the chemical specificity and stability of amidinating reagents.

-

Hunter, M. J., & Ludwig, M. L. (1962). The Reaction of Imidoesters with Proteins and Related Small Molecules. Journal of the American Chemical Society. Foundational paper establishing the pH dependence of imidoester hydrolysis vs. amidination.

Sources

Ethyl 2-Phenylacetimidate Hydrochloride: A Comprehensive Safety, Handling, and Application Guide for Drug Development

Executive Summary

Ethyl 2-phenylacetimidate hydrochloride (CAS: 5442-34-2) is a highly reactive Pinner salt widely utilized in medicinal chemistry and drug development. As an electrophilic imidate intermediate, it serves as a critical building block for the synthesis of amidines, imidazoles, pyrimidines, and other nitrogen-containing heterocycles[1][2]. However, the very electrophilicity that makes this compound synthetically valuable also renders it highly susceptible to moisture-driven degradation and dictates its specific hazard profile[3][4].

This whitepaper provides an in-depth analysis of the Material Safety Data Sheet (MSDS) properties of this compound, explaining the mechanistic causality behind its handling requirements, and outlines self-validating protocols for its safe application in drug synthesis workflows.

Chemical Identity & Physical Properties

Understanding the structural properties of this compound is the first step in predicting its reactivity and stability. The presence of the hydrochloride salt stabilizes the iminium-like structure but also makes the compound highly hygroscopic.

Table 1: Chemical and Structural Identity [3][5]

| Property | Value |

| Chemical Name | This compound |

| Synonyms | Benzeneethanimidic acid ethyl ester hydrochloride; Ethyl 2-phenylethanimidate hydrochloride |

| CAS Registry Number | 5442-34-2 |

| Molecular Formula | C₁₀H₁₄ClNO |

| Molecular Weight | 199.68 g/mol |

| SMILES String | N=C(OCC)CC1=CC=CC=C1.[H]Cl |

| Appearance | White to off-white crystalline powder |

Hazard Identification & GHS Classification

The safety profile of this compound is intrinsically linked to its chemical reactivity. It is classified under the Globally Harmonized System (GHS) primarily as an irritant.

Table 2: GHS Safety and Hazard Data [4]

| GHS Element | Classification / Statement |

| Signal Word | Warning |

| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |

| Key Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P403+P233: Store in a well-ventilated place. Keep container tightly closed. |

The Causality of Hazards (Mechanistic Insight)

The irritant nature of this compound (H315, H319, H335) is not merely a toxicological artifact; it is a direct result of its hydrolysis chemistry. When the crystalline powder contacts the natural moisture present in human mucous membranes, respiratory tracts, or sweat on the skin, it undergoes rapid, exothermic hydrolysis. This reaction locally releases hydrogen chloride (HCl) gas and ethyl phenylacetate. The acute, localized drop in pH caused by the liberated HCl is the primary driver of the tissue irritation and respiratory discomfort described in the MSDS[4].

Mechanistic Insights: Stability & Moisture Sensitivity

Imidate hydrochlorides are synthesized via the Pinner reaction—typically by reacting a nitrile (phenylacetonitrile) with an alcohol (ethanol) in the presence of anhydrous HCl gas at 0–5°C[1][6].

Because the imine carbon is highly electron-deficient, it is highly susceptible to nucleophilic attack. In a controlled, anhydrous synthetic environment, the nucleophile is an amine, leading to the desired amidine API precursor. However, if exposed to ambient humidity, water acts as the nucleophile. This leads to irreversible hydrolysis, destroying the reagent and yielding ethyl phenylacetate and ammonium chloride.

Caption: Reaction pathways of this compound highlighting moisture sensitivity.

Handling, Storage & Emergency Protocols

To preserve the integrity of the compound and protect laboratory personnel, stringent handling protocols must be enforced.

Storage Requirements

-

Temperature: 2-8°C (Refrigerated)[5]. Lower temperatures minimize the kinetic energy available for spontaneous degradation or slow hydrolysis from trace moisture.

-

Atmosphere: Must be sealed under an inert atmosphere (Argon or Nitrogen)[5].

Anhydrous Handling Workflow

To prevent degradation during reaction setup, the following Schlenk line technique is mandatory:

Caption: Step-by-step Schlenk line workflow for handling moisture-sensitive imidate hydrochlorides.

Spill Management & Emergency Response

In the event of a dry powder spill outside of a fume hood:

-

Evacuate & Ventilate: Immediately clear personnel and ensure the area is well-ventilated to disperse any potential HCl off-gassing.

-

PPE Verification: Responders must wear a particulate respirator (N95 or higher), heavy-duty nitrile gloves, and tight-fitting safety goggles.

-

Containment (No Water): Cover the spill with a dry, inert absorbent material (e.g., dry sand or vermiculite). Do NOT use water or wet paper towels , as this will trigger rapid hydrolysis and release concentrated HCl gas.

-

Neutralization: Sweep the mixture into a sealed, properly labeled hazardous waste container. Lightly dust the residual spill area with a mild, non-aqueous base (such as sodium carbonate powder) to neutralize trace acids before a final wipe-down with a damp cloth.

Application in Drug Development: Amidine Synthesis Protocol

This compound is most frequently used to synthesize benzylamidine derivatives, which are prevalent pharmacophores in protease inhibitors and central nervous system (CNS) therapeutics[1][7].

The following self-validating protocol details the aminolysis of the Pinner salt. Every step is designed to maximize yield by suppressing the competing hydrolysis pathway.

Step-by-Step Methodology: Aminolysis to Benzylamidine

-

Preparation: In a flame-dried Schlenk flask purged with Argon, suspend this compound (1.0 eq) in anhydrous ethanol (or methanol) at 0°C.

-

Causality: The 0°C starting temperature is critical. Aminolysis is exothermic; starting at low temperatures prevents thermal runaway and suppresses the formation of unwanted orthoester byproducts.

-

-

Amine Addition: Add the desired anhydrous primary or secondary amine (1.2 eq) dropwise via a gas-tight syringe.

-

Causality: A slight stoichiometric excess (1.2 eq) of the amine ensures complete conversion of the electrophilic imidate, driving the equilibrium forward.

-

-

Reaction Propagation: Allow the mixture to slowly warm to room temperature (20-25°C) and stir for 12-24 hours under Argon. Monitor the consumption of the imidate via LC-MS (TLC is often unreliable due to the polarity of the salts).

-

Quenching & Workup: Concentrate the reaction mixture under reduced pressure to remove the ethanol solvent. Dissolve the crude residue in dichloromethane (DCM) and wash gently with saturated aqueous NaHCO₃.

-

Causality: The mild NaHCO₃ base neutralizes the ammonium chloride byproduct and any residual HCl, liberating the free-base amidine without being strong enough to hydrolyze the newly formed API precursor.

-

-

Purification: Extract the aqueous layer with DCM (x2). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and purify via flash column chromatography (typically requiring a highly polar eluent system, e.g., DCM/MeOH with 1% Et₃N).

References

-

Organic Chemistry Portal. "Synthesis of amidines." Available at:[Link]

Sources

Methodological & Application

Protocol for protein amidination using ethyl 2-phenylacetimidate hydrochloride

Application Note: Protocol for Protein Amidination using Ethyl 2-Phenylacetimidate Hydrochloride

Part 1: Executive Summary

This guide details the protocol for the chemical modification of protein primary amines (lysine residues and N-termini) using This compound (E2PA) . Unlike simple acetylation which neutralizes the positive charge of amines, amidination with E2PA converts amines into amidines. This reaction preserves the cationic charge of the residue at physiological pH while introducing a bulky, hydrophobic phenyl group.

Key Applications:

-

Active Site Mapping: Introducing steric bulk to probe enzyme active sites while maintaining electrostatic interactions.

-

Immunogenicity Enhancement: The phenyl group can act as a hapten or increase the hydrophobicity of an antigen, potentially enhancing immune response.

-

Blocking Reagent: Reversible protection of amines (if high pH reversal is used) or permanent blocking to prevent reaction with other amine-reactive probes.

-

Hydrophobic Tagging: Increasing the surface hydrophobicity of a protein without altering its isoelectric point (pI) significantly.

Part 2: Scientific Foundation & Mechanism[1]

The Chemistry of Amidination

Imidoesters (imidates) like E2PA react specifically with primary amines (

Why E2PA? Most amidination reagents (e.g., Ethyl Acetimidate) add a small methyl group. E2PA adds a benzyl moiety. This allows researchers to decouple charge effects from steric/hydrophobic effects. If a protein loses activity upon acetylation (charge loss + steric bulk) but retains activity with acetimidate (charge retention + small bulk), yet loses activity with E2PA (charge retention + large bulk), the loss is likely due to steric hindrance rather than charge neutralization.

Reaction Mechanism Diagram

The following diagram illustrates the reaction pathway and the competing hydrolysis reaction.

Figure 1: Mechanism of protein amidination by Ethyl 2-phenylacetimidate. Note the competing hydrolysis pathway which is accelerated at lower pH or prolonged storage.

Part 3: Materials & Equipment

Reagents

| Reagent | Grade | Notes |

| Ethyl 2-phenylacetimidate HCl | >98% Purity | Highly hygroscopic. Store at -20°C under desiccant. |